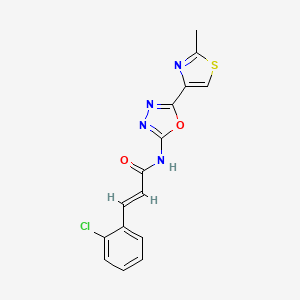

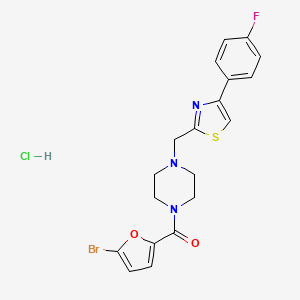

![molecular formula C21H17NO3 B2383268 3-(2-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one CAS No. 836662-50-1](/img/structure/B2383268.png)

3-(2-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(2-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one” is a chemical compound that belongs to the class of benzoxazoles . Benzoxazoles are significant N-heterocycles and have been found in various natural products . They are used in drug and agrochemical discovery programs, as well as for a variety of other purposes .

Synthesis Analysis

The synthesis of benzoxazole derivatives has been achieved through a rhodium-catalyzed coupling-cyclization reaction of isocyanides and 2-azidophenyloxyacrylates . This reaction allows divergent syntheses of two significant N-heterocycles, five-membered N-(3-substituted benzo[d]oxazol-2(3H)-ylidene)amines and dihydrobenzo[d]oxazoles, from readily available starting materials in a single step .Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be confirmed using 1H NMR spectra . For example, the peak at δ 10.169 ppm corresponds to –CHO proton .Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Aplicaciones Científicas De Investigación

Synthetic Chemistry and Material Science

Benzoxazoles, including compounds like 3-(2-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one, play a significant role in synthetic chemistry, offering a versatile scaffold for the development of new chemical entities with potential applications in material science. Microwave-assisted synthesis has been highlighted as an efficient method for producing benzoxazole derivatives, showcasing the adaptability of this compound class in modern chemical synthesis practices (Özil & Menteşe, 2020). These methodologies not only facilitate rapid and efficient synthesis but also open avenues for creating materials with novel properties.

Pharmacology

Benzoxazoles and their derivatives demonstrate a wide range of pharmacological activities, including antimicrobial, anticancer, and antioxidant effects. The structural moiety of benzoxazoles is instrumental in binding to various biological targets, thereby modulating biological pathways and offering therapeutic benefits. For example, the antioxidant capacity of certain benzoxazole derivatives has been elucidated through studies on their reaction pathways, highlighting their potential in combating oxidative stress-related diseases (Ilyasov et al., 2020).

Environmental Science

In the context of environmental science, benzoxazole derivatives have been explored for their utility in the remediation of organic pollutants. The enzymatic treatment of pollutants, enhanced by redox mediators, showcases the applicability of these compounds in improving the efficiency of biodegradation processes, thus offering a sustainable approach to pollution mitigation (Husain & Husain, 2007).

Direcciones Futuras

Benzoxazoles and its analogues are treated as an important class of bioactive compounds mainly because of its versatile applications in the field of pharmaceuticals and in various biological systems . These examples highlight the level of interest in the synthetic approaches of new benzoxazole derivatives and have prompted many researchers to explore the potential applicability of this important pharmacophoric scaffold .

Mecanismo De Acción

Target of Action

The primary targets of the compound 3-[(2-phenylmethoxyphenyl)methyl]-1,3-benzoxazol-2-one are currently unknown . The compound is a derivative of benzoxazole, a heterocyclic compound with a wide range of applications in medicinal chemistry

Mode of Action

Benzoxazole derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding and hydrophobic interactions . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

Propiedades

IUPAC Name |

3-[(2-phenylmethoxyphenyl)methyl]-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO3/c23-21-22(18-11-5-7-13-20(18)25-21)14-17-10-4-6-12-19(17)24-15-16-8-2-1-3-9-16/h1-13H,14-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQYRKAWCRTLEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2CN3C4=CC=CC=C4OC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

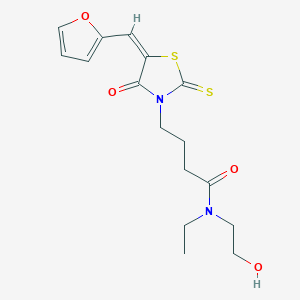

![N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B2383188.png)

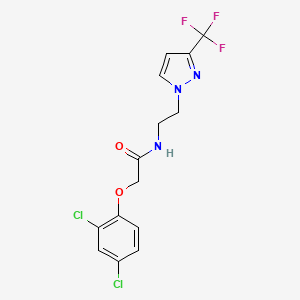

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2383189.png)

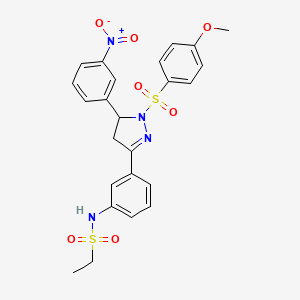

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2383193.png)

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-5,7-dimethylbenzo[d]thiazole](/img/structure/B2383201.png)

![N-Ethyl-N-[2-oxo-2-[4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl]ethyl]prop-2-enamide](/img/structure/B2383202.png)

![2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2383206.png)